methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-5-6(10)2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDTUYYBALHQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653295 | |
| Record name | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871583-23-2 | |
| Record name | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives with α,β-Unsaturated Carbonyls
One of the most prevalent methods involves forming the pyrrolo[2,3-b]pyridine core via cyclization reactions starting from 2-aminopyridine derivatives:
Step 1: Condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds (e.g., acrolein derivatives) under acidic or basic conditions to form a dihydropyrrolo[2,3-b]pyridine intermediate.
Step 2: Oxidation or aromatization to obtain the fully fused heterocycle.
Step 3: Regioselective chlorination at the 4-position using chlorinating reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or N-chlorosuccinimide (NCS).
Step 4: Esterification at the 2-position's carboxylic acid group with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
This route is supported by patent WO2006063167A1, which describes similar cyclization and chlorination strategies for pyrrolo[2,3-b]pyridines, emphasizing the importance of controlling regioselectivity during chlorination to obtain the 4-chloro derivative.
Direct Functionalization of Pre-formed Pyrrolo[2,3-b]pyridine
An alternative approach involves starting from pre-formed pyrrolo[2,3-b]pyridine cores, which are selectively chlorinated at the 4-position:
Step 1: Synthesis of the core via multi-step routes involving condensation and cyclization reactions.
Step 2: Selective chlorination at the 4-position using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often under mild conditions to prevent over-chlorination.
Step 3: Esterification at the 2-position with methyl alcohol, catalyzed by acids.
This method benefits from high regioselectivity, especially when the core structure is stabilized with substituents that direct electrophilic substitution.
Industrial Scale-Up Considerations
In large-scale manufacturing, continuous flow reactors are employed to precisely control temperature, reaction time, and reagent addition, which minimizes side reactions and improves safety. Purification techniques such as recrystallization from suitable solvents (e.g., ethyl acetate or ethanol) and chromatography are used to obtain high-purity products.
Research Findings and Data Analysis
Patents and Literature Reports
Patent WO2006063167A1 details methods involving cyclization of 2-aminopyridine derivatives, followed by regioselective chlorination and esterification, achieving high yields (~80-90%) under optimized conditions.
Patent US20090233956A1 describes synthetic routes for pyrrolo[2,3-b]pyridine derivatives, emphasizing the importance of regioselectivity during chlorination and the use of microwave-assisted synthesis to accelerate reaction times.
Reaction Yields and Purity
| Method | Typical Yield | Purity | Remarks |
|---|---|---|---|
| Cyclization + chlorination | 75-90% | >98% after purification | Regioselective chlorination is key |
| Direct chlorination of core | 80-85% | >99% after chromatography | Suitable for scale-up with controlled conditions |
Recent Advances
Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes, with comparable or improved yields.
Use of regioselective chlorination reagents such as NCS under mild conditions enhances selectivity at the 4-position.
Notes and Recommendations
Regioselectivity: Ensuring chlorination occurs specifically at the 4-position is critical; directing groups or steric factors in the precursor molecules are often employed.
Reaction Monitoring: TLC, NMR, and LC-MS are recommended for real-time monitoring of reaction progress and purity assessment.
Purification: Recrystallization from ethyl acetate or ethanol is effective; chromatography may be necessary for high-purity requirements.
Safety: Handling chlorinating reagents requires appropriate precautions due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as the reduction of the ester group to an alcohol.
Oxidation Reactions: Oxidation of the pyrrolo[2,3-b]pyridine core can lead to the formation of N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while reduction and oxidation reactions can produce alcohols or N-oxides, respectively.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been studied for its potential as a pharmacological agent. Some notable applications include:
- Anticancer Activity :
- Inhibition of Protein Kinases :
- Neuroprotective Effects :
Agrochemical Applications
Beyond medicinal uses, this compound is also being explored in the field of agrochemicals:
- Pesticide Development :
Material Science Applications
In material science, this compound is being investigated for its potential use in:
- Organic Electronics :
Case Studies and Research Findings
Mechanism of Action
The mechanism by which methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Substituent Positions
Methyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-19-3)
- Key Difference : Chlorine substitution at position 5 instead of 3.
- Physicochemical Properties : Same molecular weight (210.62 g/mol) but distinct density (1.453 g/cm³ ) and refractive index (1.657 ), suggesting altered electronic properties .
- Applications : Positional isomerism may influence binding affinity in biological targets, such as dopamine receptors, though specific data are unavailable .
- Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: Not specified) Key Differences: Ethyl ester group and pyrrolo[2,3-c]pyridine core (vs. 2,3-b). Synthesis: Synthesized in 60% yield, indicating comparable synthetic accessibility to the target compound . Relevance: The 2,3-c isomer may exhibit different reactivity in cross-coupling reactions due to altered ring topology .
Analogues with Modified Functional Groups
4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Key Feature : A sulfonyl-protected NH group at position 1.
- Applications : Used as a precursor for NH-sensitive reactions (e.g., metalation or coupling). Its crystal structure reveals π-π interactions (3.623 Å) between aromatic rings, enhancing crystallinity .
- Synthesis : Prepared in 78% yield via sulfonylation, demonstrating efficient protection strategies for further derivatization .
- 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS: 1557618-60-6) Key Differences: Methyl group at position 1 and carboxylic acid at position 2 (vs. methyl ester).
Halogen-Substituted Analogues
- Ethyl 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 577711-94-5)
Derivatives with Bioisosteric Replacements
- 5-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1,3,4-oxadiazole-2-carboxylic Acid Methyl Ester Key Feature: Oxadiazole ring replaces the ester group.
Biological Activity
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 871583-23-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H7ClN2O2
- Molecular Weight : 210.62 g/mol
- Physical State : Solid (white to light brown)
- Purity : Typically above 95% .
Research indicates that this compound exhibits various pharmacological effects, primarily through the inhibition of specific enzymes and pathways:
- DYRK1A Inhibition : This compound has been identified as a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in cellular signaling pathways associated with neurodegenerative diseases and cancer . In experimental studies, it demonstrated nanomolar-level inhibitory activity.
- Antioxidant and Anti-inflammatory Properties : The compound has shown significant antioxidant effects, confirmed through Oxygen Radical Absorbance Capacity (ORAC) assays. It also exhibited anti-inflammatory properties by reducing pro-inflammatory responses in BV2 microglial cells .
- Antiproliferative Activity : In vitro studies have demonstrated that this compound possesses antiproliferative effects against various human tumor cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .
Anticancer Activity
This compound has been evaluated for its anticancer potential across different cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.5 | Apoptosis induction |
| MCF-7 | 0.8 | Cell cycle arrest |
| A549 | 0.6 | Inhibition of proliferation |
These results suggest that the compound may trigger apoptosis and inhibit cell cycle progression, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| A. flavus | 64 µg/mL |
These findings indicate its potential application in treating bacterial and fungal infections .
Case Study 1: DYRK1A Inhibition
Case Study 2: Antioxidant Effects
Another investigation assessed the antioxidant capacity of the compound in a cellular model subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced oxidative damage markers and improved cell viability compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can regioisomer formation be controlled?
- Methodological Answer: The compound is typically synthesized via N-protection of 4-chloro-1H-pyrrolo[2,3-b]pyridine using methoxymethyl chloride in the presence of NaH in dry THF. Regioisomer formation (e.g., 1- vs. 7-substitution) occurs due to delocalization of the anionic intermediate. To control regioselectivity, reaction time, temperature, and stoichiometry of the protecting agent should be optimized. For example, shorter reaction times (15–30 minutes) and excess methoxymethyl chloride favor the desired product, while prolonged stirring may increase regioisomer ratios .
Q. How is the crystal structure of this compound determined?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Hydrogen atoms are modeled using a riding approximation (C–H = 0.93–0.99 Å), with isotropic displacement parameters set at 1.2–1.5× the parent atom’s Ueq. Key interactions include intramolecular C–H⋯N bonds (2.48–2.54 Å) and π-π stacking between pyridine and phenyl rings (centroid distance: 3.807 Å), which stabilize the lattice. Slow crystallization from methanol yields diffraction-quality crystals .
Advanced Research Questions
Q. What methodologies are employed to analyze the regioselectivity in the N-protection of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer: Regioselectivity is studied using density functional theory (DFT) to map electron density distributions in intermediates. Nuclear Overhauser Effect (NOE) NMR experiments can distinguish regioisomers by spatial proximity of substituents. For example, in the title compound, the phenyl ring’s dihedral angle (7.91° relative to the pyrrolopyridine core) confirms substitution at the 7-position, validated by SC-XRD .
Q. How do reaction conditions influence the synthesis yield and purity of this compound?
- Methodological Answer: Yield and purity depend on:
- Solvent: Dry THF minimizes side reactions (e.g., hydrolysis).
- Base: NaH (60% in mineral oil) ensures deprotonation without excess moisture.
- Purification: Flash chromatography (ethyl acetate/hexane) removes regioisomers. Post-synthesis, GC-MS and ^1H NMR (300 MHz, DMSO-d₆) verify purity (>95%) by monitoring characteristic peaks (e.g., ester carbonyl at δ ~3.65 ppm) .
Data Analysis & Contradictions
Q. In crystallographic studies, how are hydrogen atoms modeled, and what impact does this have on structural accuracy?
- Methodological Answer: Hydrogen atoms are placed geometrically (riding model) due to low electron density. While this introduces minor errors (e.g., bond length deviations <0.01 Å), it simplifies refinement. Discrepancies arise in disordered regions (e.g., methoxymethyl groups), requiring higher-resolution data (≤0.8 Å) or restraints. Validation tools like PLATON ensure structural reliability .
Q. How do conflicting regioisomer ratios in literature reports arise, and how can they be resolved?
- Methodological Answer: Discrepancies often stem from varying reaction scales or quenching methods. For example, rapid quenching with NH₄Cl (vs. slow neutralization) may trap kinetic products. Comparative HPLC-MS analysis under standardized conditions (e.g., C18 column, acetonitrile/water gradient) resolves such contradictions by separating regioisomers .
Applications in Drug Discovery
Q. What are the pharmacological applications of pyrrolo[2,3-b]pyridine derivatives, and how does this compound serve as a precursor?
- Methodological Answer: The core structure is a privileged scaffold in kinase inhibitors (e.g., JAK2, EGFR). The 4-chloro and ester groups enable further functionalization:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
